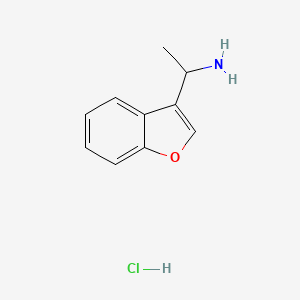

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride typically involves the formation of the benzofuran ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction .

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The primary amine group (-NH₂) facilitates nucleophilic substitution reactions. In acidic conditions, the protonated amine acts as a leaving group, enabling alkylation or arylation. For example:

R-X+C10H12ClNO→R-NH-C10H10O+HX

Common reagents include alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in acetone) .

Oxidation

The benzofuran moiety undergoes electrophilic aromatic substitution (EAS), particularly at the electron-rich 5-position. Controlled oxidation with KMnO₄ or CrO₃ yields ketones or carboxylic acid derivatives:

C10H12ClNO+KMnO4→C10H10O3ClN

Reaction conditions (temperature, solvent) critically affect product distribution .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed reactions:

-

Sonogashira Coupling : Forms alkynylated derivatives using terminal alkynes .

-

Heck Coupling : Produces cinnamate derivatives with ethyl acrylate .

Table 1: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄ | Phenylacetylene | Alkynyl-benzofuran | 82 |

| Heck | Pd(OAc)₂ | Ethyl acrylate | Ethyl cinnamate | 75 |

| Data adapted from MDPI synthesis protocols |

Reductive Amination

The amine group reacts with aldehydes/ketones in reductive amination (NaBH₃CN or H₂/Pd-C) to form secondary or tertiary amines:

RCHO+C10H12ClNONaBH3CNRCH2NH-C10H10O

Yields range from 60–90%, depending on substrate steric effects .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, reaction with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone produces tricyclic benzofuran derivatives :

C10H12ClNO+BrC6H3(OMe)3COCH2Br→C19H18O5NCl

Table 2: Enantioselectivity Data

| Catalyst | Substrate | ee (%) |

|---|---|---|

| 28 | Aldehyde 26 | 99 |

| 28 | Indole 27 | 98 |

| Results from MDPI’s enantiocontrol study |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming chlorinated byproducts.

-

Hydrolysis : The hydrochloride salt hydrolyzes in aqueous base to regenerate the free amine .

Table 3: Cytotoxicity of Derivatives (IC₅₀, μM)

| Derivative | A549 (Lung) | ME-180 (Cervical) |

|---|---|---|

| 23 | 0.17 | 1.14 |

| 24 | 0.06 | 0.08 |

| Adapted from biological evaluations in |

Industrial-Scale Considerations

-

Purification : Chromatography (silica gel, eluent: EtOAc/hexane) achieves >95% purity.

-

Scalability : Continuous flow reactors reduce reaction times from hours to minutes .

This compound’s versatility in coupling, cyclization, and stereoselective reactions positions it as a cornerstone in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemistry

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties: Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For example, certain benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity: Preliminary evaluations indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans .

Medicine

The compound has been investigated for its potential as a therapeutic agent in treating various diseases:

- Neurological Effects: There is evidence suggesting that benzofuran derivatives may interact with neurotransmitter systems, potentially influencing mood and behavior. This opens avenues for research into their use in treating mood disorders .

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cell proliferation, indicating potential cytotoxic effects that could be harnessed for cancer therapy .

Industrial Applications

In addition to its research applications, this compound is also used in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for creating novel compounds with desired biological activities.

Case Study 1: Anticancer Activity

A series of studies focused on synthesizing amino derivatives of benzofuran compounds demonstrated enhanced anticancer activity compared to their unsubstituted counterparts. For instance, modifications at specific positions on the benzofuran ring led to compounds exhibiting 2–4 times greater potency against cancer cells .

Case Study 2: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzofuran derivatives, several compounds displayed significant activity against clinical strains of bacteria and fungi. The results indicated that structural modifications could enhance the antimicrobial efficacy of these compounds .

Mécanisme D'action

The mechanism of action of 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

- 2-(1-Benzofuran-2-yl)ethanamine;hydrochloride

- 2-(8-bromo-2,3,6,7-tetrahydrofuro 2,3-fbenzofuran-4-yl)ethanamine (2C-B-FLY)

Comparison: 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications .

Activité Biologique

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride, also known as 2-(benzofuran-3-yl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Research has shown that benzofuran derivatives, including this compound, exhibit notable anticancer properties. A review of studies from 2011 to 2022 highlighted the antiproliferative activity of these compounds against various cancer cell lines. For instance:

- Cell Line Studies : Compounds derived from benzofuran structures demonstrated significant antiproliferative effects against human cancer cell lines, with some exhibiting potency several times greater than standard chemotherapeutics like Combretastatin-A4 (CA-4) .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Some derivatives showed a GI50 (concentration required to inhibit cell growth by 50%) value less than 1 µM, indicating strong efficacy .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties:

- Inhibition Zones : Certain compounds demonstrated significant inhibition against various microorganisms. For example, compounds showed inhibition zones of up to 23 mm against Staphylococcus aureus and promising antifungal activity against Klebsiella pneumoniae and Escherichia coli .

Neuroprotective Effects

Preliminary studies suggest that benzofuran derivatives may have neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress and inflammation pathways. This aspect is particularly relevant for conditions like neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of specific substituents on the benzofuran ring can significantly influence its pharmacological profile:

Case Studies

One notable study involved the synthesis and evaluation of a series of amino-substituted benzofuran derivatives, which revealed that modifications at specific positions on the benzofuran ring could enhance anticancer activity significantly. For instance, introducing a methyl group at the C–3 position and a methoxy group at the C–6 position resulted in compounds that exhibited significantly higher antiproliferative activity compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

1-(1-benzofuran-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYUXSSHGFWLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.